molecular formula C12H12N2O2 B2392310 (2E)-2-[(1E)-(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enenitrile CAS No. 337919-88-7

(2E)-2-[(1E)-(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enenitrile

Cat. No.: B2392310
CAS No.: 337919-88-7
M. Wt: 216.24
InChI Key: RMMMTHRTXMHGCI-LMELLFTPSA-N
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Description

(2E)-2-[(1E)-(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(1E)-(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enenitrile typically involves the following steps:

    Formation of the Methoxyimino Group: This can be achieved by reacting a suitable aldehyde or ketone with methoxyamine hydrochloride in the presence of a base such as sodium acetate.

    Formation of the Nitrile Group: The nitrile group can be introduced through a reaction with a suitable cyanating agent, such as sodium cyanide or potassium cyanide, under appropriate conditions.

    Coupling Reactions: The final step involves coupling the methoxyimino intermediate with a 4-methoxyphenyl derivative under conditions that favor the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents that are environmentally friendly and cost-effective are often employed to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(1E)-(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-2-[(1E)-(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The methoxyimino group may interact with enzymes or receptors, leading to modulation of biological processes. The nitrile group can also participate in covalent bonding with target molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-[(1E)-(hydroxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enenitrile
  • (2E)-2-[(1E)-(ethoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enenitrile
  • (2E)-2-[(1E)-(methoxyimino)methyl]-3-(4-chlorophenyl)prop-2-enenitrile

Uniqueness

(2E)-2-[(1E)-(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enenitrile is unique due to the presence of both methoxyimino and methoxyphenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-2-[(E)-methoxyiminomethyl]-3-(4-methoxyphenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-15-12-5-3-10(4-6-12)7-11(8-13)9-14-16-2/h3-7,9H,1-2H3/b11-7-,14-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMMTHRTXMHGCI-LMELLFTPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C=NOC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C=N\OC)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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